

Spectroscopic Analysis of 3,3-Dimethyl-1-Butyne: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-Butyne

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Introduction: **3,3-Dimethyl-1-butyne**, also known as tert-butylacetylene, is a terminal alkyne with the chemical formula C₆H₁₀. Its rigid, linear alkyne functional group and bulky tert-butyl group give it distinct spectroscopic features. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in chemical and pharmaceutical sciences.

Data Presentation

The spectroscopic data for **3,3-Dimethyl-1-Butyne** is summarized in the tables below. These values are compiled from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
1.93	Singlet	1H	Acetylenic Proton (≡C-H)
1.21	Singlet	9H	tert-Butyl Protons (- C(CH ₃) ₃)

Table 2: 13 C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Carbon Type	Assignment
88.0	Quaternary (sp)	Internal Alkyne Carbon (-C≡)
68.1	Methine (sp)	Terminal Alkyne Carbon (≡C- H)
31.2	Methyl (sp³)	tert-Butyl Methyl Carbons (- C(CH ₃) ₃)
27.9	Quaternary (sp³)	tert-Butyl Quaternary Carbon (- C(CH ₃) ₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3317	C-H Stretch	Terminal Alkyne (sp C-H)
2971	C-H Stretch	Alkane (sp³ C-H)
2105	C≡C Stretch	Alkyne
1478	C-H Bend	Alkane (-CH₃)
1364	C-H Bend	Alkane (tert-butyl)
1259	C-C Stretch	Alkane
631	C-H Bend	Terminal Alkyne (≡C-H)

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Assignment
82	15.6	[M] ⁺ (Molecular Ion)
67	100.0	[M-CH₃]+ (Base Peak)
51	12.5	[C4H3]+
41	48.2	[C₃H₅] ⁺
39	24.1	[C ₃ H ₃] ⁺
27	13.4	[C ₂ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation:

Spectrometer: JEOL EX-90 FT NMR Spectrometer

Frequency: 90 MHz for ¹H NMR, 22.49 MHz for ¹³C NMR

Solvent: Chloroform-d (CDCl₃)

Reference: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

- A sample of approximately 5-20 mg of 3,3-Dimethyl-1-Butyne is carefully weighed and dissolved in approximately 0.6-0.7 mL of Chloroform-d in a clean, dry vial.
- The solution is then transferred into a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.



 The NMR tube is capped and wiped clean before being placed in the spectrometer's sample holder.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of proton NMR.

¹³C NMR Acquisition:

- Pulse Program: Standard single-pulse with proton broadband decoupling.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

- Spectrometer: JASCO Corporation FT/IR-410
- Technique: Neat Liquid Film (Capillary Film)

Sample Preparation:

• Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.



- Place one to two drops of neat (undiluted) 3,3-Dimethyl-1-Butyne onto the surface of one salt plate.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

Data Acquisition:

- A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.
- The prepared salt plate assembly is placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule upon ionization.

Instrumentation:

- Spectrometer: Hitachi M-80B Mass Spectrometer
- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV

Sample Introduction and Ionization:

- A small amount of the liquid sample is introduced into the instrument, often via a direct insertion probe or gas chromatography (GC) inlet, where it is vaporized under high vacuum.
- The gaseous molecules are bombarded with a high-energy electron beam (70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).







 The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic charged ions.

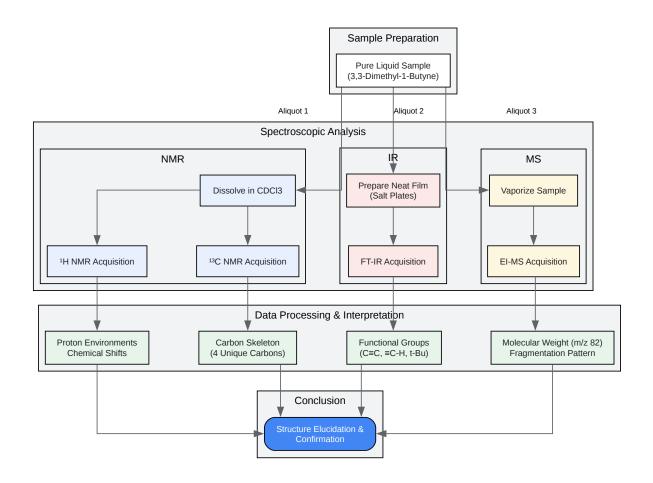
Data Acquisition:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pure organic compound like **3,3-Dimethyl-1-Butyne**.





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Fig. 1: Workflow for Spectroscopic Analysis of an Organic Compound.

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